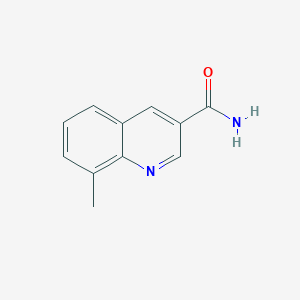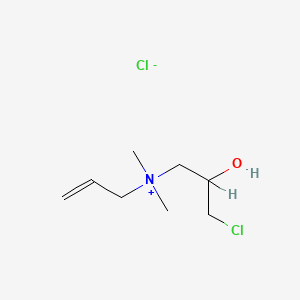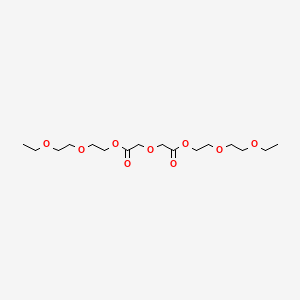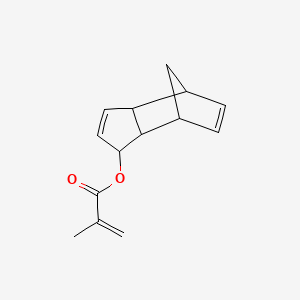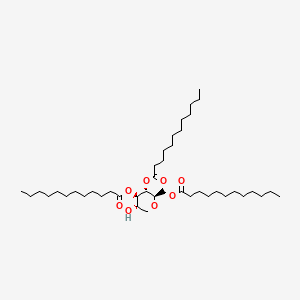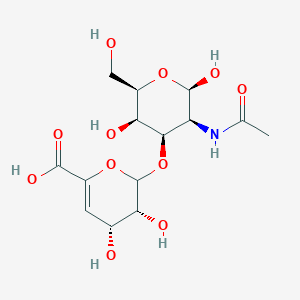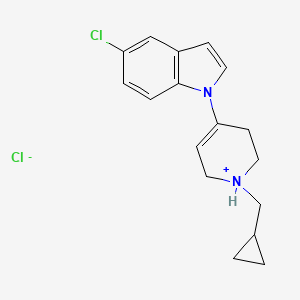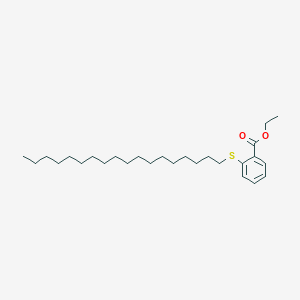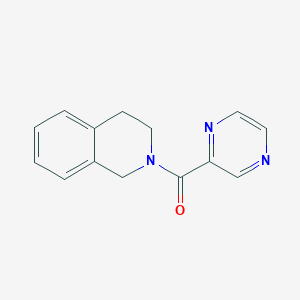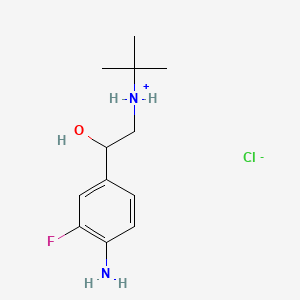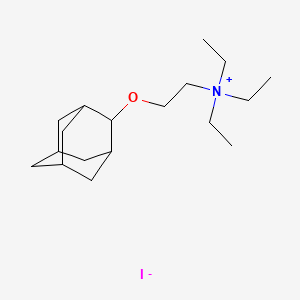
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane with diethylaminoethanol in the presence of a suitable catalyst to form the intermediate 2-(2-(Diethylamino)ethoxy)adamantane. This intermediate is then reacted with ethyl iodide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethyl iodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can produce a variety of functionalized adamantane derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar structural features.
2-(2-(Dimethylamino)ethoxy)adamantane: A closely related compound with a dimethylamino group instead of a diethylamino group.
Adamantane-1-carboxylic acid: An adamantane derivative with a carboxylic acid functional group.
Uniqueness
2-(2-(Diethylamino)ethoxy)adamantane ethyl iodide is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its diethylaminoethoxy moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
54099-23-9 |
|---|---|
Molekularformel |
C18H34INO |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
2-(2-adamantyloxy)ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C18H34NO.HI/c1-4-19(5-2,6-3)7-8-20-18-16-10-14-9-15(12-16)13-17(18)11-14;/h14-18H,4-13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AVZMLTOYPCBFEN-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCOC1C2CC3CC(C2)CC1C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


